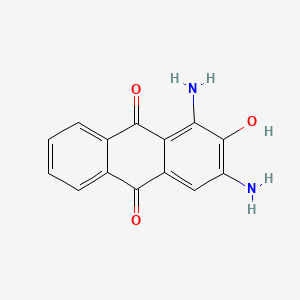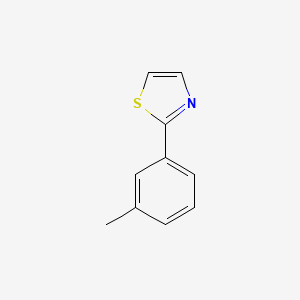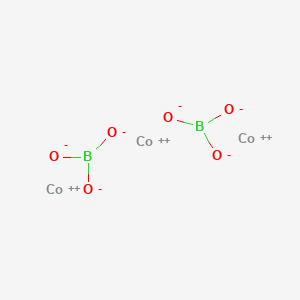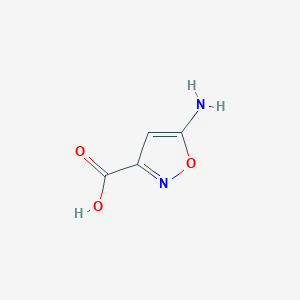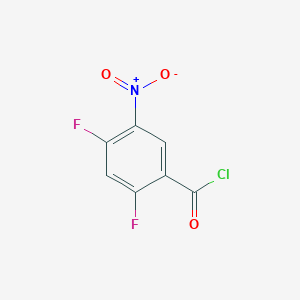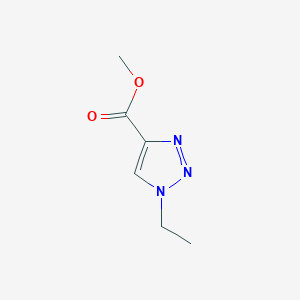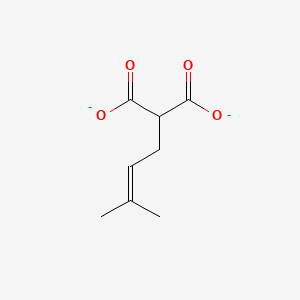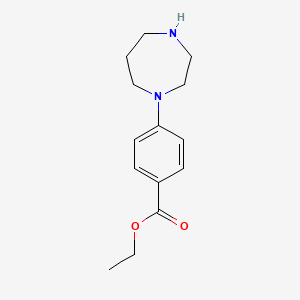
Pentadecyl isocyanate
説明
Pentadecyl isocyanate is a chemical compound with the molecular formula C16H31NO and a molecular weight of 253.42 . It is used in various fields like organic synthesis, polymer chemistry, and surface modification.
Synthesis Analysis
The synthesis of isocyanates like Pentadecyl isocyanate is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Alkyl isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The molecular structure of Pentadecyl isocyanate is based on its molecular formula, C16H31NO . The structure is generated from information available in various databases .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .Physical And Chemical Properties Analysis
Pentadecyl isocyanate has a refractive index of n20/D 1.4470 (lit.), a boiling point of 320-324 °C (lit.), and a density of 0.852 g/mL at 25 °C (lit.) .科学的研究の応用
Reactivity and Kinetics
Pentadecyl isocyanate derivatives exhibit specific reaction kinetics. For example, 2-methoxy-4-pentadecyl phenyl isocyanate and 4-methoxy-2-pentadecyl phenyl isocyanate follow pseudo-first-order kinetics, with distinct rate constants for spontaneous and product-catalyzed reactions (Carignan, 1969).
Alternative to Toxic Isocyanates
Due to the toxicity of some isocyanates, alternatives like Triethyleneglycol Diglycidyl Ether (TEGDGE) have been used for cross-linking hydroxyl-terminated pre-polymers, demonstrating potential for replacing toxic isocyanates in certain applications (Dossi et al., 2018).
Synthesis of Organic Compounds
The synthesis of fatty 3-phenyl-2-oxazolidones from the reaction of methyltrans-2,3-epoxyoctadecanoate with phenyl isocyanate showcases the role of pentadecyl isocyanate in producing organic compounds (Ansari & Ahmad, 1987).
Polypeptide End-Capping
Functionalized isocyanates, including pentadecyl derivatives, are utilized in capping the N-terminal ends of polypeptides, contributing to the preparation of complex polymeric structures like pentablock copolymers (Brzezinska, Curtin, & Deming, 2002).
Ecofriendly Surfactants
5-Pentadecyl-1,3,4-oxadiazol-2-amine, a derivative, has been used to create functionalized surfactants with good surface activity and biodegradability, emphasizing the environmental applications of pentadecyl isocyanate (El-Sayed, Shaldom, & Al Mazrouee, 2016).
Partition Isotherms in Chemical Systems
Studies on the partition isotherms of long-chain alkyltrimethylammonium bromides, including pentadecyl derivatives, in various systems, provide insights into their behavior in chemical environments (Czapkiewicz & Czapkiewicz-Tutaj, 1983, 1977).
Corrosion Inhibition
Compounds like 2-Pentadecyl-1,3-imidazoline, synthesized from pentadecyl isocyanate derivatives, have been evaluated for their corrosion inhibition properties on metals, showcasing their application in material science (Quraishi, Rafiquee, Khan, & Saxena, 2007).
Biochemical Interactions
The interaction of proteins with alkyl isocyanates, including pentadecyl derivatives, has been a subject of study, highlighting the biochemical applications and potential health implications of these compounds (Brown, Green, Cedel, & Cairns, 1987).
Trace Analysis in Atmospheres
Gas chromatography methods have been developed for trace analysis of isocyanates, including pentadecyl derivatives, in industrial atmospheres, underlining their importance in environmental monitoring (Skarping, Sangö, & Smith, 1981).
In Situ Modification of Resins
3-Pentadecyl-phenol has been used for in situ modification of phenolic resins, improving their properties, which indicates the applicability of pentadecyl isocyanate derivatives in polymer chemistry (Ge, Tang, Yu, & Tan, 2018).
Fluorescent Sensing of Isocyanates
Fluorescence sensory polymers have been developed for the detection of isocyanates in air, including pentadecyl derivatives, highlighting their use in safety and detection technologies (Ghosh, Saha, Gao, & Wang, 2014).
Mutagenic Properties
Isocyanates, such as those used in polyurethane production, have been investigated for mutagenic actions, with studies including pentadecyl derivatives, to assess their potential health risks (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
Polymerization Studies
The polymerization of isocyanates with functionalized side chains, including pentadecyl derivatives, has been catalyzed using organotitanium(IV) compounds, demonstrating their role in advanced polymer synthesis (Patten & Novak, 1993).
特性
IUPAC Name |
1-isocyanatopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16-18/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULTVDSPXGVYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560650 | |
| Record name | 1-Isocyanatopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecyl isocyanate | |
CAS RN |
39633-51-7 | |
| Record name | 1-Isocyanatopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Aminomethylbicyclo[2.2.2]octane](/img/structure/B1627534.png)
![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)
